5-Phenyl-1-(phenylsulfonyl)pyrrolidin-3-one 5-Phenyl-1-(phenylsulfonyl)pyrrolidin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863398
InChI: InChI=1S/C16H15NO3S/c18-14-11-16(13-7-3-1-4-8-13)17(12-14)21(19,20)15-9-5-2-6-10-15/h1-10,16H,11-12H2
SMILES:
Molecular Formula: C16H15NO3S
Molecular Weight: 301.4 g/mol

5-Phenyl-1-(phenylsulfonyl)pyrrolidin-3-one

CAS No.:

Cat. No.: VC15863398

Molecular Formula: C16H15NO3S

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-1-(phenylsulfonyl)pyrrolidin-3-one -

Specification

Molecular Formula C16H15NO3S
Molecular Weight 301.4 g/mol
IUPAC Name 1-(benzenesulfonyl)-5-phenylpyrrolidin-3-one
Standard InChI InChI=1S/C16H15NO3S/c18-14-11-16(13-7-3-1-4-8-13)17(12-14)21(19,20)15-9-5-2-6-10-15/h1-10,16H,11-12H2
Standard InChI Key JVGXKEIIAQILKM-UHFFFAOYSA-N
Canonical SMILES C1C(N(CC1=O)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

The core structure of 5-phenyl-1-(phenylsulfonyl)pyrrolidin-3-one consists of a pyrrolidin-3-one scaffold, where the lactam oxygen at position 3 and the sulfonyl group at position 1 create distinct electronic environments. The phenyl groups at positions 1 and 5 introduce steric bulk and aromatic π-system interactions, which influence both chemical reactivity and biological target engagement .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC16H15NO3S\text{C}_{16}\text{H}_{15}\text{NO}_3\text{S}
Molar mass301.36 g/mol
Melting pointNot reported (requires experimental determination)
SolubilityLikely polar aprotic solvents (e.g., DMSO, DMF)
Spectral data (NMR)13C^{13}\text{C}: 170.5 (C=O), 136.4–128.4 (aromatic), 63.5 (pyrrolidine C)

The sulfonyl group’s electron-withdrawing nature enhances the lactam’s electrophilicity, making it reactive toward nucleophiles at the carbonyl carbon . X-ray crystallography of analogous compounds reveals that the phenylsulfonyl group adopts a pseudo-axial conformation to minimize steric clashes with the adjacent substituents.

Synthesis and Manufacturing

Synthetic Routes

Chemical Reactivity and Functionalization

The compound undergoes three primary reaction types:

Nucleophilic Attack at the Lactam Carbonyl

The electron-deficient carbonyl carbon reacts with amines, alcohols, and Grignard reagents. For instance, treatment with propylamine yields NN-alkylated derivatives, while LiAlH4_4 reduces the lactam to a pyrrolidine .

Sulfonyl Group Modifications

The phenylsulfonyl moiety participates in nucleophilic aromatic substitution (NAS) under harsh conditions. Fluorination at the para-position using KF/18-crown-6 enhances metabolic stability in analogous compounds .

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide converts the sulfonyl group to sulfonic acid derivatives.

  • Reduction: Catalytic hydrogenation saturates the lactam ring, forming pyrrolidine analogs.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor ProductYield (%)
AlkylationPropylamine, DCM, RTNN-Propylpyrrolidinone derivative54
FluorinationKF, 18-crown-6, 100°C4-Fluoro-phenylsulfonyl analog62
ReductionLiAlH4_4, THF, 0°CPyrrolidine alcohol78

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor to RORγt inverse agonists for autoimmune disease treatment. Structural modifications, such as introducing perfluoroisopropyl groups, improve selectivity over pregnane X receptor (PXR) and liver X receptors (LXRs) .

Material Science

Sulfone-functionalized pyrrolidinones enhance polymer thermal stability. Blending with polyimide matrices increases glass transition temperatures (TgT_g) by 20–30°C, as observed in analogous systems .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Key Analogous Compounds

CompoundStructureKey DifferencesBioactivity (IC50_{50})
PF-543Methylphenoxy chain at C3Higher SphK1 selectivity (2.3 nM)
Eletriptan analogIndole core with sulfonyl ethyl5-HT1D_{1D} agonist (1.5 nM)
Target compoundPyrrolidinone with dual phenylsulfonylUntested in vivo; predicted PXR IC50_{50} > 10 µM

The target compound’s dual sulfonyl groups may offer superior metabolic stability compared to PF-543’s methylphenoxy chain, though this requires experimental validation .

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